Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
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Overview
Description
Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a chemical compound with the molecular formula C8H12O3 It is characterized by a hexahydro-cyclopenta[b]furan ring structure with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the hydrogenation of cyclopentadiene derivatives followed by functional group transformations to introduce the carboxylic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including catalytic hydrogenation and subsequent functionalization steps. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Methano-2H-cyclopenta[b]furan-7-carboxylic acid: This compound shares a similar cyclopenta[b]furan ring structure but differs in the position and nature of functional groups.
Tetrahydrofuran-2-carboxylic acid: Another related compound with a furan ring structure, but with different hydrogenation and functionalization patterns.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(8)11-5-4-8/h6H,1-5H2,(H,9,10) |
InChI Key |
XVWIHKFHKZHQTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(CCO2)C(=O)O |
Origin of Product |
United States |
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